MK-0429

Catalog No.
S548437
CAS No.
227963-15-7
M.F
C23H29N5O4
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-0429

CAS Number

227963-15-7

Product Name

MK-0429

IUPAC Name

(3S)-3-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid

Molecular Formula

C23H29N5O4

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H29N5O4/c1-32-20-9-7-17(15-25-20)19(14-21(29)30)28-13-12-27(23(28)31)11-3-5-18-8-6-16-4-2-10-24-22(16)26-18/h6-9,15,19H,2-5,10-14H2,1H3,(H,24,26)(H,29,30)/t19-/m0/s1

InChI Key

HGFOOLONGOBCMP-IBGZPJMESA-N

SMILES

COC1=NC=C(C=C1)C(CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3

Solubility

Soluble in DMSO, not in water

Synonyms

3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro(1,8)naphthyridin-2-yl)propyl)imidazolidin-1-yl)propionic acid, 3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-(1,8)naphthyridin-2-yl)propyl)imidazolidin-1-yl)propionic acid, L-000845704, MK-0429, MOTNI-propionic acid

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3

Description

The exact mass of the compound MK-0429 is 439.22195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Angiogenesis

One area of research focuses on the ability of MK-0429 to hinder angiogenesis. Angiogenesis is the formation of new blood vessels, a process that tumors rely on to grow and metastasize. Studies have shown that MK-0429 can suppress the formation of new blood vessels in laboratory models, potentially limiting tumor growth [1].

Source

Inhibition of angiogenesis and tumor progression of MK-0429, an integrin αvβ3 antagonist, on oral squamous cell carcinoma 1:

Targeting Melanoma Metastasis

Another area of research explores the potential of MK-0429 to target melanoma metastasis, the process by which melanoma cancer cells spread to other parts of the body. Studies in mice have shown that MK-0429 can reduce the number of melanoma colonies in the lungs, suggesting its potential to prevent the spread of this aggressive cancer [2].

Source

Orally active αvβ3 integrin inhibitor MK‑0429 reduces melanoma metastasis 2:

MK-0429, also known as L-000845704, is a potent and selective inhibitor of the integrin αvβ3. This compound was initially developed for the treatment of osteoporosis and has demonstrated significant efficacy in various preclinical models. Its structure is characterized by the presence of a methoxypyridine and an imidazolidinyl propionic acid moiety, which contribute to its biological activity against integrins .

The primary chemical reaction involving MK-0429 is its binding to the αvβ3 integrin, which inhibits the interaction between the integrin and its ligands. The inhibitory potency of MK-0429 is highlighted by its IC50 value of approximately 0.08 nM for αvβ3 integrin binding, indicating a strong affinity for this target . Additionally, MK-0429 has been shown to inhibit osteoclastic bone resorption with an IC50 of 12.2 nM, further emphasizing its role in modulating biological processes related to bone metabolism .

MK-0429 exhibits a range of biological activities primarily through its inhibition of integrin-mediated processes. It has been shown to reduce melanoma metastasis in preclinical models, demonstrating its potential as an anti-cancer agent. In studies involving murine models of melanoma, MK-0429 significantly decreased tumor progression and metastasis, suggesting its therapeutic potential in oncology . Furthermore, MK-0429 has been identified as a pan-inhibitor of multiple αv integrins, impacting processes such as podocyte motility in renal studies .

MK-0429's primary applications lie in the fields of oncology and bone health. Its ability to inhibit αvβ3 integrin makes it a candidate for treating conditions related to excessive bone resorption such as osteoporosis and metastatic cancers. The compound has shown promise in reducing bone turnover and increasing bone mass in preclinical studies involving ovariectomized rats and monkeys . Additionally, ongoing research is exploring its potential applications in renal diseases due to its effects on podocyte motility .

Interaction studies have demonstrated that MK-0429 binds selectively to αvβ3 integrins without significantly affecting other integrin types at therapeutic concentrations. These studies often involve assays using human embryonic kidney cells that express various integrin subunits, allowing researchers to assess the specificity and potency of MK-0429 against different integrins .

Several compounds exhibit similar mechanisms of action or target integrins like MK-0429. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
CilengitideInhibits αvβ3 and αvβ5 integrinsInvestigated for glioblastoma treatment
TocilizumabIL-6 receptor antagonistPrimarily used in rheumatoid arthritis
EchistatinIntegrin antagonistDerived from snake venom; affects multiple integrins
RGD PeptidesMimics ligand binding to integrinsUsed in targeted drug delivery systems

MK-0429 is unique due to its specific inhibition profile towards αvβ3 integrins and its development history focused on osteoporosis treatment, distinguishing it from other compounds that may target broader or different pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

439.22195442 g/mol

Monoisotopic Mass

439.22195442 g/mol

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1JL033A2D0

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Metabolism Metabolites

MK-429 has known human metabolites that include 3-(6-Oxo-1H-pyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid, 3-[3-[3-(7-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]-2-oxoimidazolidin-1-yl]-3-(6-oxo-1H-pyridin-3-yl)propanoic acid, and 3-[3-[3-(5-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]-2-oxoimidazolidin-1-yl]-3-(6-oxo-1H-pyridin-3-yl)propanoic acid.

Wikipedia

Mk-0429

Dates

Modify: 2024-02-18
1: Pickarski M, Gleason A, Bednar B, Duong le T. Orally active αvβ3 integrin
2: Rosenthal MA, Davidson P, Rolland F, Campone M, Xue L, Han TH, Mehta A, Berd

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